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molecular formula C9H14O2 B8424286 1-Methoxybicyclo[2.2.2]octan-2-one

1-Methoxybicyclo[2.2.2]octan-2-one

Cat. No. B8424286
M. Wt: 154.21 g/mol
InChI Key: DDWYWFBBYPOQTH-UHFFFAOYSA-N
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Patent
US08487108B2

Procedure details

To a solution of potassium hydroxide (17 g, 250 mmol) and 85% hydrazine hydrate (11.5 g, 186 mmol) in ethylene glycol (220 mL) was added 1-methoxybicyclo[2.2.2]octan-2-one (11.0 g, 71.4 mmol). The mixture was heated to 195° C. over 1 h and heated for an additional hour. The flask was then fitted for distillation, and approximate 20 mL (two layers) of liquid was collected over a period of 1 h at 195° C. Subsequent dropwise addition of water (215 mL) to the reaction over a period of 3 h afforded a second fraction of distillates (approximately 180 mL). The combined distillates were extracted with ether (3×80 mL), the organic phase was dried over Na2SO4, and the volatiles were removed to produce 1-methoxybicyclo[2.2.2]octane (4.5 g, 45%) which was used in the next step directly without purification. 1H NMR (CDCl3, 400 MHz) δ 3.14 (s, 3H), 1.63-1.59 (m, 6H), 1.58-1.51 (m, 6H), 1.47 (m, 1H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].O.NN.[CH3:6][O:7][C:8]12[CH2:15][CH2:14][CH:11]([CH2:12][CH2:13]1)[CH2:10][C:9]2=O>C(O)CO>[CH3:6][O:7][C:8]12[CH2:15][CH2:14][CH:11]([CH2:12][CH2:13]1)[CH2:10][CH2:9]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
11.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
11 g
Type
reactant
Smiles
COC12C(CC(CC1)CC2)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for an additional hour
CUSTOM
Type
CUSTOM
Details
The flask was then fitted for distillation, and approximate 20 mL (two layers) of liquid
CUSTOM
Type
CUSTOM
Details
was collected over a period of 1 h at 195° C
Duration
1 h
ADDITION
Type
ADDITION
Details
Subsequent dropwise addition of water (215 mL)
CUSTOM
Type
CUSTOM
Details
to the reaction over a period of 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
afforded a second fraction of distillates (approximately 180 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined distillates were extracted with ether (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the volatiles were removed

Outcomes

Product
Name
Type
product
Smiles
COC12CCC(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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